molecular formula C5H6O B1670793 1,4-Pentadien-3-one CAS No. 1890-28-4

1,4-Pentadien-3-one

Cat. No. B1670793
CAS RN: 1890-28-4
M. Wt: 82.1 g/mol
InChI Key: UCUUFSAXZMGPGH-UHFFFAOYSA-N
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Description

1,4-Pentadien-3-one is a chemical compound that has been studied for its potential biological activities . It is derived from curcumin and has shown excellent inhibitory activity against plant viruses .


Synthesis Analysis

A series of 1,4-pentadien-3-one derivatives containing a substituted pyrazole subunit were designed and synthesized . Their structures were characterized by 1H-NMR, 13C-NMR, and elemental analysis . Another study designed and synthesized a series of 1,4-pentadien-3-one derivatives containing a 1,3,4-thiadiazole moiety .


Molecular Structure Analysis

The molecular structure of 1,4-Pentadien-3-one was confirmed by IR, 1H-NMR, and 13C-NMR spectroscopy and elemental analysis .

Scientific Research Applications

Synthesis and Reaction Studies

  • 1,4-Pentadien-3-one derivatives, such as 1,5-dinitroaryl-1,4-pentadien-3-ones, have been synthesized using ultrasound irradiation. This method is noted for its convenience, shorter reaction times, and higher yields compared to conventional methods (Ding, Wang, & Zhang, 2007).

Conformation Analysis 2. The conformation and energy aspects of 1,4-pentadien-3-yl radicals have been studied using various theoretical methods, revealing different potential energy surfaces and minima (Szőri & Viskolcz, 2003).

Electrocyclization Mechanism 3. The Nazarov cyclization of 1,4-pentadien-3-one, a form of electrocyclization, was investigated using semiempirical and ab initio methods. The study provided detailed insights into the reaction mechanism and transition states (Smith & Ulmer, 1991).

Polymerization and Material Science 4. 1,4-Pentadien-3-one has been used in polymerization studies, leading to the creation of materials like polymers and telomers with varying properties (Fearn, Brown, & Wall, 1966).

Hydrogenation and Catalysis 5. Research has been conducted on the hydrogenation of 1,4-pentadiene and related compounds, providing insights into reaction kinetics and catalyst deactivation mechanisms (Jackson & Monaghan, 2007).

Chemical Analysis and Spectroscopy 6. Studies involving infrared and Raman spectroscopy have been conducted on 1,4-pentadiene, contributing to understanding its rotational isomerism and vibrational characteristics (Inagaki, Sakakibara, Harada, & Shimanouchi, 1975).

Safety And Hazards

1,4-Pentadien-3-one may be harmful if swallowed . Contact may irritate skin and eyes . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to keep away from sources of ignition .

properties

IUPAC Name

penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-3-5(6)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUUFSAXZMGPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52501-13-0
Record name Poly(vinyl ketone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52501-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60337521
Record name 1,4-Pentadien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Pentadien-3-one

CAS RN

1890-28-4
Record name Vinyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1890-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Divinyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001890284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIVINYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WPQ70H2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
J Zhou, QQ Tao, PY Wang, WB Shao, ZB Wu… - Bioorganic & Medicinal …, 2018 - Elsevier
A type of pyridinium-decorated 1,4-pentadien-3-one derivatives possessing flexible alkyls were designed and synthesized by integrating the key scaffolds of pyridinium cations and 1,4-…
Number of citations: 38 www.sciencedirect.com
L Yu, X Gan, D Zhou, F He, S Zeng, D Hu - Molecules, 2017 - mdpi.com
1,4-Pentadien-3-one derivatives derived from curcumin possess excellent inhibitory activity against plant viruses. On the basis of this finding, a series of novel 1,4-pentadien-3-one …
Number of citations: 59 www.mdpi.com
Q Zhou, Y Zhou, Y Zhu, C Gong, Y Wu… - Journal of Agricultural …, 2022 - ACS Publications
Novel 1,4-pentadien-3-one derivatives containing a sulfonamide moiety were synthesized, and their antifungal, antibacterial, and antiviral activities were verified. These compounds …
Number of citations: 1 pubs.acs.org
M Chen, Y Wang, S Su, Y Chen, F Peng, Q Zhou… - Journal of Saudi …, 2020 - Elsevier
A series of new 1,4-pentadien-3-one derivatives containing 1,2,4-triazole moiety were synthesized. The structures of the synthesized compounds were charactered via 1 H NMR, 13 C …
Number of citations: 7 www.sciencedirect.com
Y Han, Y Ding, D Xie, D Hu, P Li, X Li, W Xue… - European journal of …, 2015 - Elsevier
Rutin (compound 5) and some compounds (compounds 1–4 and 6) were isolated from Artemisia princeps Pamp (A. princeps Pamp.) and a series of novel rutin derivatives containing 1,…
Number of citations: 42 www.sciencedirect.com
X Gan, D Hu, P Li, J Wu, X Chen… - Pest management …, 2016 - Wiley Online Library
BACKGROUND 1,4‐Pentadien‐3‐one and 1,3,4‐oxadiazole derivatives possess good antiviral activities, and their substructure units are usually used in antiviral agent design. In order …
Number of citations: 81 onlinelibrary.wiley.com
C Long, P Li, M Chen, L Dong, D Hu, B Song - European Journal of …, 2015 - Elsevier
A series of novel 1,4-pentadien-3-one derivatives containing 4-thioquinazoline moiety were designed and synthesized. Antiviral bioassay results indicated that most of the title …
Number of citations: 43 www.sciencedirect.com
N Paulino, NC Rodrigues, PC Pardi… - Bioorganic & medicinal …, 2009 - Elsevier
This work describes the synthesis and anti-inflammatory properties of a pentadienone derivative, HB2. The treatment with HB2 produced anti-oedematogenic, anti-inflammatory and …
Number of citations: 19 www.sciencedirect.com
T Guo, R Xia, M Chen, S Su, J He, M He… - … , Sulfur, and Silicon …, 2020 - Taylor & Francis
A series of novel 1,4-pentadien-3-one derivatives containing a thiophene sulfonate group were designed, synthesized, and their antibacterial activities were assessed. Antibacterial …
Number of citations: 8 www.tandfonline.com
Y Li, X Zou, K Cao, J Xu, T Yue, F Dai, B Zhou… - Toxicology and Applied …, 2013 - Elsevier
Curcumin, a phytochemical agent in the spice turmeric, has received increasing attention for its anticancer, anti-inflammatory and antioxidant properties. However, application of …
Number of citations: 43 www.sciencedirect.com

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